molecular formula C8H8N2O2S B8459698 Methyl 1-methyl-4-(thiocyanato)-1H-pyrrole-2-carboxylate CAS No. 86186-82-5

Methyl 1-methyl-4-(thiocyanato)-1H-pyrrole-2-carboxylate

Cat. No. B8459698
M. Wt: 196.23 g/mol
InChI Key: OZLSIUMIONSNJO-UHFFFAOYSA-N
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Patent
US04434175

Procedure details

Potassium thiocyanate (6.44 g, 66 mmol) is suspended in 18 ml of methanol and cooled to -78° under nitrogen. A solution of 1.75 ml of bromine (33 mmol) in 10 ml methanol is added dropwise. The resulting light yellow suspension is stirred for an additional 5 minutes at -78° before 4.17 g (30 mmole) of 2-methoxycarbonyl-1-methylpyrrole in 5 ml methanol is added all at once. After stirring and gradual warming to room temperature, the reaction mixture is poured into 250 ml of ice water, stirred vigorously and filtered. The solid is washed with water, dissolved in methylene chloride, dried over anhydrous sodium sulfate, and concentrated in vacuo to give a white solid which after recrystallization from hexane-ethyl acetate gives 2.8 g of pure 4-cyanothio-2-methoxycarbonyl-1-methylpyrrole.
Name
Potassium thiocyanate
Quantity
6.44 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4.17 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
18 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].BrBr.[CH3:7][O:8][C:9]([C:11]1[N:12]([CH3:16])[CH:13]=[CH:14][CH:15]=1)=[O:10]>CO>[C:2]([S:1][C:14]1[CH:15]=[C:11]([C:9]([O:8][CH3:7])=[O:10])[N:12]([CH3:16])[CH:13]=1)#[N:3] |f:0.1|

Inputs

Step One
Name
Potassium thiocyanate
Quantity
6.44 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Two
Name
Quantity
1.75 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
4.17 g
Type
reactant
Smiles
COC(=O)C=1N(C=CC1)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Four
Name
ice water
Quantity
250 mL
Type
reactant
Smiles
Step Five
Name
Quantity
18 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° under nitrogen
ADDITION
Type
ADDITION
Details
is added all at once
STIRRING
Type
STIRRING
Details
stirred vigorously
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid is washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CUSTOM
Type
CUSTOM
Details
after recrystallization from hexane-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(#N)SC=1C=C(N(C1)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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